Cyclohexane-1,3-dione, monosodium salt, also known as the sodium enolate of cyclohexane-1,3-dione, is an organic compound with the molecular formula and a molecular weight of approximately 134.11 g/mol. This compound is derived from 1,3-cyclohexanedione, which is a colorless beta-diketone that exists predominantly in its enol form in solution. The monosodium salt form is typically produced by neutralizing 1,3-cyclohexanedione with sodium hydroxide or sodium bicarbonate, resulting in a stable salt that maintains the diketone's reactivity while enhancing its solubility in aqueous solutions .
The synthesis of cyclohexane-1,3-dione, monosodium salt typically involves the following steps:
Cyclohexane-1,3-dione, monosodium salt has various applications:
Several compounds share structural features or functional properties with cyclohexane-1,3-dione, monosodium salt. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Hydroxycyclohexanone | Ketone | Exhibits different reactivity patterns due to hydroxyl group |
| 5,5-Dimethyl-1,3-cyclohexanedione | Dimedone | Known for its use as a reagent in organic synthesis |
| Acetylacetone | Beta-diketone | Commonly used as a chelating agent in coordination chemistry |
| Cyclopentanedione | Cyclopentanedione | Similar diketone structure but smaller ring size |
Cyclohexane-1,3-dione's uniqueness lies in its specific enolate stability and reactivity profile compared to these compounds. Its ability to participate in diverse organic transformations while maintaining stability under various conditions sets it apart from related diketones .